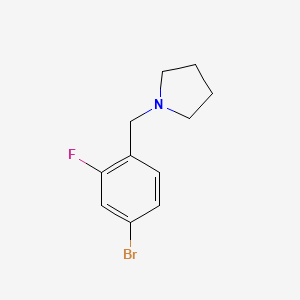
1-(4-Bromo-2-fluorobenzyl)pyrrolidine
Descripción general
Descripción
Comprehensive Analysis of “1-(4-Bromo-2-fluorobenzyl)pyrrolidine”
The compound 1-(4-Bromo-2-fluorobenzyl)pyrrolidine is a chemical structure that is part of a broader class of organic compounds which are often synthesized for their potential use in medicinal chemistry and material science. While the specific compound is not directly synthesized or analyzed in the provided papers, related compounds and methodologies can offer insights into its properties and potential synthesis routes.
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including halogenation, alkylation, and reduction processes. For instance, the synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride was achieved using sodium borohydride reduction and debenzylation with hydrogen over palladium on carbon . Similarly, the synthesis of 4-(4-fluorobenzyl)piperidine was prepared via the Grignard reaction followed by deoxygenation and heteroatomic ring saturation . These methods could potentially be adapted for the synthesis of 1-(4-Bromo-2-fluorobenzyl)pyrrolidine by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as NMR, MS, and X-ray crystallography. For example, the crystal structure of a related compound, 4-(5-((4-bromobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine, was determined and showed that it crystallizes in the triclinic space group . Density functional theory (DFT) calculations were also performed to understand the electronic properties of the molecule . These techniques could be employed to analyze the molecular structure of 1-(4-Bromo-2-fluorobenzyl)pyrrolidine.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include nitration, chlorination, N-alkylation, reduction, and condensation . These reactions are crucial for constructing the desired molecular framework and introducing functional groups. The reactivity of the bromo and fluoro substituents on the benzyl moiety would be important in the synthesis of 1-(4-Bromo-2-fluorobenzyl)pyrrolidine, as they can influence the conditions and outcomes of these reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are often characterized by their melting points, solubility, and stability under various conditions. For example, the synthesis of methyl 3-amino-5-(4-fluorobenzyl)-2-pyridinecarboxylate involved intermediates that were isolated as filterable solids, indicating their stability and ease of handling . The properties of 1-(4-Bromo-2-fluorobenzyl)pyrrolidine would likely be influenced by the presence of the bromo and fluoro groups, which can affect the compound's polarity and reactivity.
Aplicaciones Científicas De Investigación
Synthesis and Crystal Structure
1-(4-Bromo-2-fluorobenzyl)pyrrolidine has been utilized in the synthesis of various nickel complexes. For instance, complexes [1 (4′ bromo 2′ fluorobenzyl)pyridinium]2 and [1 (4′ bromo 2′ fluorobenzyl)pyrazinium]2, featuring maleonitriledithiolate dianion, were prepared and their crystal structures characterized. These complexes show that the nature and size of the cation play an essential role in the type of intermolecular interactions and crystal packing (X. Jing & S. Img, 2003).
Radiopharmaceutical Applications
1-(4-Bromo-2-fluorobenzyl)pyrrolidine derivatives have been explored in the field of radiopharmaceuticals. NCQ 115, a derivative, is a selective dopamine D-2 receptor antagonist and has been suggested as a potential fluorine-18-labelled radioligand for positron emission tomography (PET) (C. Halldin, T. Högberg, & L. Farde, 1994).
Chemistry of Nickel Complexes
The chemistry of 1-(4-Bromo-2-fluorobenzyl)pyrrolidine is also significant in synthesizing nickel(III) complexes. Ion-pair complexes involving this compound have been synthesized, exhibiting interesting magnetic and electrochemical properties (Jingli Xie et al., 2003).
Role in Organic Chemistry
In organic chemistry, derivatives of 1-(4-Bromo-2-fluorobenzyl)pyrrolidine have been used to synthesize various novel compounds. For example, fluorophenyl nitroxides and nitroaryl nitroxides were synthesized using this compound, serving as versatile synthons in various chemical reactions (H. Hankovszky et al., 1989).
Safety And Hazards
This compound is classified as a Dangerous Good for transport and may be subject to additional shipping charges . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be used when handling this compound .
Propiedades
IUPAC Name |
1-[(4-bromo-2-fluorophenyl)methyl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFN/c12-10-4-3-9(11(13)7-10)8-14-5-1-2-6-14/h3-4,7H,1-2,5-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQBQZZAXMJNDGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=C(C=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701251792 | |
| Record name | 1-[(4-Bromo-2-fluorophenyl)methyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701251792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-2-fluorobenzyl)pyrrolidine | |
CAS RN |
283173-83-1 | |
| Record name | 1-[(4-Bromo-2-fluorophenyl)methyl]pyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=283173-83-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(4-Bromo-2-fluorophenyl)methyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701251792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyrrolidine, 1-[(4-bromo-2-fluorophenyl)methyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

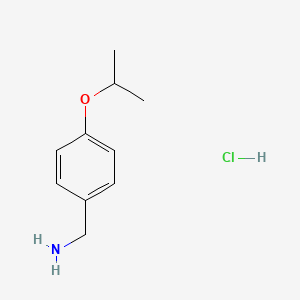
![[2-Fluoro-5-(prop-2-enamido)phenyl]boronic acid](/img/structure/B1344006.png)
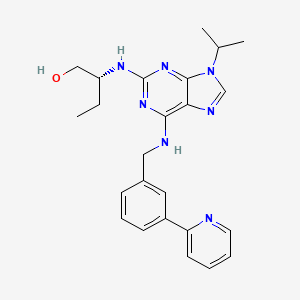
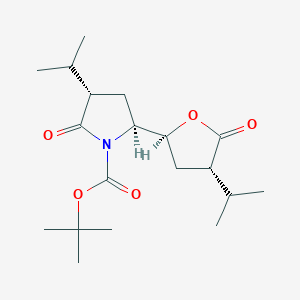
![(2S,3R)-3-[3-(Benzyloxy)phenyl]-1-(dimethylamino)-2-methylpentan-3-ol](/img/structure/B1344014.png)
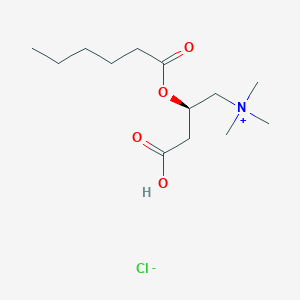







![3-Formylpyrazolo[1,5-a]pyridine-5-carbonitrile](/img/structure/B1344036.png)